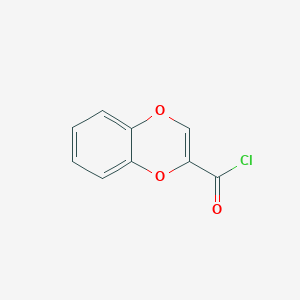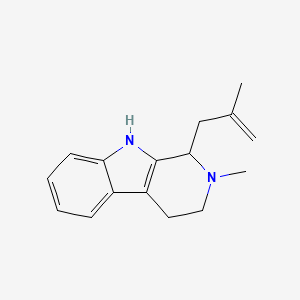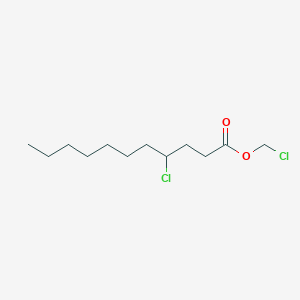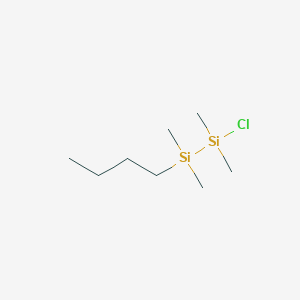
1,4-Benzodioxine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxine-2-carbonyl chloride is an organic compound with the molecular formula C9H5ClO3 It is a derivative of 1,4-benzodioxine, a heterocyclic compound containing a benzene ring fused with a dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzodioxine-2-carbonyl chloride can be synthesized through various methods. One common approach involves the lithiation of 1,4-benzodioxin-2-carboxylic acid at the C(3) position, followed by a reaction with an electrophile such as ethyl chloroformate . Another method involves the use of ring-closing metathesis to form the 1,4-benzodioxine ring system, followed by chlorination to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalysts and optimized reaction conditions. The use of enantioselective catalysts, such as the nitro-Grela catalyst, can enhance the yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
1,4-Benzodioxine-2-carbonyl chloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-benzodioxine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups and create complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A closely related compound with similar structural features but lacking the carbonyl chloride group.
2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride: Another derivative with a methyl group at the 2-position.
Uniqueness
1,4-Benzodioxine-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for diverse synthetic applications. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
| 77948-59-5 | |
Molecular Formula |
C9H5ClO3 |
Molecular Weight |
196.58 g/mol |
IUPAC Name |
1,4-benzodioxine-3-carbonyl chloride |
InChI |
InChI=1S/C9H5ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5H |
InChI Key |
MFWHQHDMODQVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC=C(O2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










